molecular formula C27H33N3O B11405518 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B11405518
M. Wt: 415.6 g/mol
InChI Key: SQZYTSAUSCUUDK-UHFFFAOYSA-N
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Description

4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . This particular compound features a unique structure that combines a benzimidazole core with a pyrrolidinone ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity and leading to the desired pharmacological effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H33N3O

Molecular Weight

415.6 g/mol

IUPAC Name

4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H33N3O/c1-19-14-20(2)16-23(15-19)30-18-22(17-26(30)31)27-28-24-10-6-7-11-25(24)29(27)13-12-21-8-4-3-5-9-21/h6-7,10-11,14-16,21-22H,3-5,8-9,12-13,17-18H2,1-2H3

InChI Key

SQZYTSAUSCUUDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5CCCCC5)C

Origin of Product

United States

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